(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Stereochemistry Enantiomeric Excess Chiral Resolution

Synthesizing selective 5-HT2A antagonists demands strict stereochemical control; using racemic or the (S)-enantiomer intermediate leads to a >43-fold potency loss (Ki 0.36 nM vs. IC50 15.6 nM). (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9), with ≥98% enantiomeric excess, directly resolves this. • Enables synthesis of MDL 100907 (Volinanserin), a potent 5-HT2A antagonist (Ki 0.36 nM). • Ensures stereochemical integrity for reproducible receptor binding and PET tracer studies. • Supplied as a white solid with full analytical documentation. For R&D only; not for diagnostic or therapeutic use.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 243640-19-9
Cat. No. B028597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
CAS243640-19-9
Synonyms(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine;  (+)-4-[1-Hydroxy-1-_x000B_(2,3-dimethoxyphenyl)methyl]piperidine; 
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2CCNCC2)O
InChIInChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1
InChIKeyLZRHDSQWBVFQMC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol: Chiral Intermediate for 5-HT2A Antagonists


(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) is a chiral piperidinemethanol derivative with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol [1]. It is a white solid with a predicted pKa of 13.93±0.20 and an XLogP3-AA of 1.3 [2]. Critically, this compound is the (R)-enantiomer of α-(2,3-dimethoxyphenyl)-4-piperidinemethanol and serves as an essential chiral intermediate in the synthesis of selective serotonin 5-HT2A receptor antagonists , most notably the potent and selective antagonist MDL 100907 (Volinanserin) [3].

Why (R)-Enantiomer Cannot Be Substituted


The procurement of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) is not interchangeable with its racemic mixture (rac-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, CAS 140235-25-2) or the opposite (S)-enantiomer. The biological activity of 5-HT2A antagonists derived from this chiral intermediate is highly stereospecific [1]. For instance, the final drug MDL 100907 (derived from the (R)-enantiomer intermediate) exhibits a potent Ki of 0.36 nM , whereas the S-enantiomer, MDL 100009 (derived from the (S)-intermediate), shows a significantly lower potency with an IC50 of 15.6 nM, representing a >43-fold difference . The synthetic route reported by Ullrich and Rice (2000) resolves the racemate using chiral resolution to achieve at least 98% enantiomeric excess for the (R)-enantiomer [2]. Substituting the (R)-enantiomer with a racemic or (S)-enantiomer starting material would directly compromise the stereochemical integrity of downstream syntheses, leading to a mixture of active and less active stereoisomers, which would invalidate potency, selectivity, and reproducibility in receptor binding studies or PET tracer development.

Quantitative Differentiation of (R)-Enantiomer


Enantiomeric Purity of (R)-Enantiomer Intermediate

The synthetic protocol by Ullrich and Rice (2000) resolves the racemic carbinol intermediate using classical optical resolution to yield the (R)-enantiomer (CAS 243640-19-9) with an enantiomeric excess (ee) of at least 98% [1]. This high level of stereochemical purity is crucial for the subsequent synthesis of the potent 5-HT2A antagonist MDL 100907.

Stereochemistry Enantiomeric Excess Chiral Resolution

5-HT2A Antagonist Potency: R- vs. S-Enantiomer

The (R)-enantiomer intermediate (CAS 243640-19-9) is the direct precursor to MDL 100907 (Volinanserin), a potent 5-HT2A antagonist with a Ki of 0.36 nM . In contrast, the S-enantiomer intermediate yields MDL 100009, which exhibits a significantly lower potency with an IC50 of 15.6 nM .

5-HT2A Antagonist Receptor Binding Enantiomeric Potency

Chiral HPLC for Enantiomeric Purity

The synthetic route for (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9) is reported to utilize chiral HPLC for the determination of enantiomeric excess (ee), ensuring that the optical resolution step achieves the required >98% ee for the (R)-enantiomer [1]. While this is a standard method for chiral intermediates, the explicit mention of chiral HPLC in the context of this specific synthesis underscores the analytical rigor needed to confirm the stereochemical identity of the procured compound.

Chiral HPLC Quality Control Stereochemical Analysis

Primary Applications of (R)-Enantiomer


Synthesis of 5-HT2A Antagonist MDL 100907

This compound is the critical chiral intermediate for the synthesis of MDL 100907, a potent 5-HT2A antagonist with a Ki of 0.36 nM . The high enantiomeric purity (≥98% ee) of the intermediate [1] directly translates to the stereochemical purity of the final drug, which is essential for achieving reproducible high-affinity binding in receptor pharmacology studies and PET tracer development [2].

Stereochemical Control in Medicinal Chemistry

Researchers investigating structure-activity relationships (SAR) of 5-HT2A antagonists or developing chiral probes for neuropharmacology require the (R)-enantiomer intermediate to ensure that the biological activity of synthesized compounds is attributable to the desired stereoisomer. Using the racemate would yield a mixture of active and less active stereoisomers (e.g., MDL 100907 vs. MDL 100009), which confounds potency and selectivity data .

PET Tracer Development for 5-HT2A Receptors

The (R)-enantiomer intermediate is used in the synthesis of [11C]MDL 100907, a radioligand for positron emission tomography (PET) imaging of 5-HT2A receptors [3]. The high enantiomeric excess ensures that the PET tracer is a single, well-defined stereoisomer, which is crucial for accurate quantification of receptor density and occupancy in preclinical and clinical neuroimaging studies.

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